

# Antifungal Peptide HP (2-20): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *ppTG20*

Cat. No.: *B15624136*

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HP (2-20) is a peptide derived from the N-terminus of the *Helicobacter pylori* Ribosomal Protein L1.[1] It has demonstrated significant antifungal activity against a variety of fungal species.[1]

## Quantitative Data on Antifungal Activity

The antifungal efficacy of HP (2-20) has been quantified through various assays. The following table summarizes the available data.

Fungal Species	Assay Type	Result	Conditions	Reference
<i>Candida albicans</i>	MIC	Not specified	-	[1]
Various Fungi	Antifungal Activity	Strong	Inhibited by $\text{Ca}^{2+}$ and $\text{Mg}^{2+}$	[1]

Note: Specific Minimum Inhibitory Concentration (MIC) values for HP (2-20) were not explicitly detailed in the reviewed literature. Research on other peptides like PNR20 shows MIC values ranging from 25  $\mu\text{M}$  to 100  $\mu\text{M}$  against various *Candida* species.[2]

## Mechanism of Action

The primary antifungal mechanism of HP (2-20) involves the disruption of the fungal cell membrane integrity.[1] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[1]

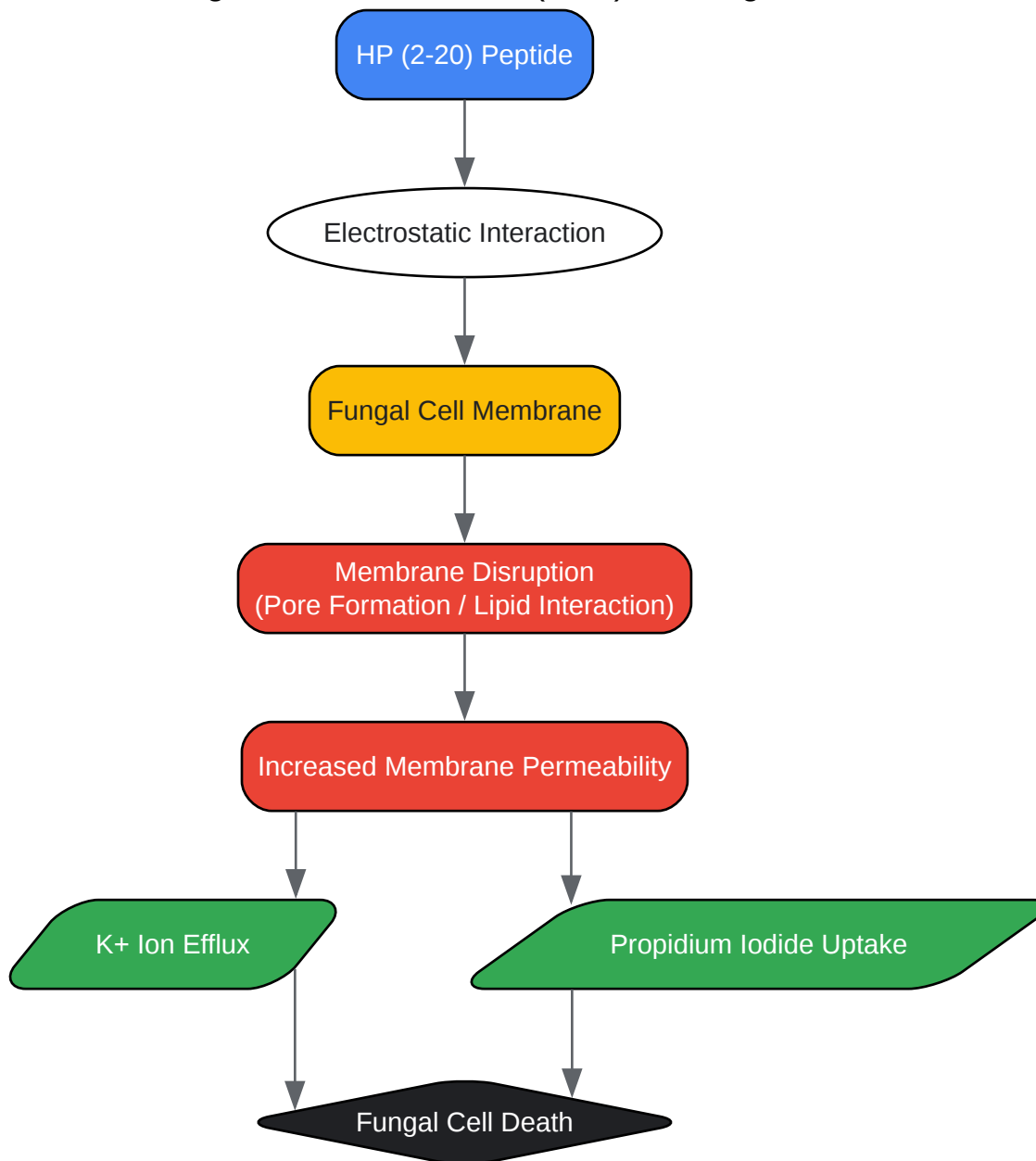
Several key observations support this mechanism:

- **Increased Membrane Permeability:** Treatment of *Candida albicans* with HP (2-20) resulted in higher fluorescence intensity with propidium iodide staining, indicating compromised cell membranes.[\[1\]](#)
- **Membrane Disruption:** The peptide demonstrated membrane-disrupting activity on liposomes and protoplasts of *C. albicans*.[\[1\]](#)
- **Potassium Release:** HP (2-20) was shown to increase the release of potassium ions ( $K^+$ ) from fungal cells, a hallmark of membrane damage.[\[1\]](#)

The proposed mechanism suggests that HP (2-20) either forms pores in the cell membrane or directly interacts with the lipid bilayers in a salt-dependent manner.[\[1\]](#)

The interaction of HP (2-20) with the fungal cell membrane triggers a cascade of events leading to cell death. While the specific signaling pathways activated by HP (2-20) are not fully elucidated, the general mechanism of membrane-active antifungal peptides involves the following logical progression.

## Logical Workflow of HP (2-20) Antifungal Action



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Caption: Logical workflow of HP (2-20) antifungal action.

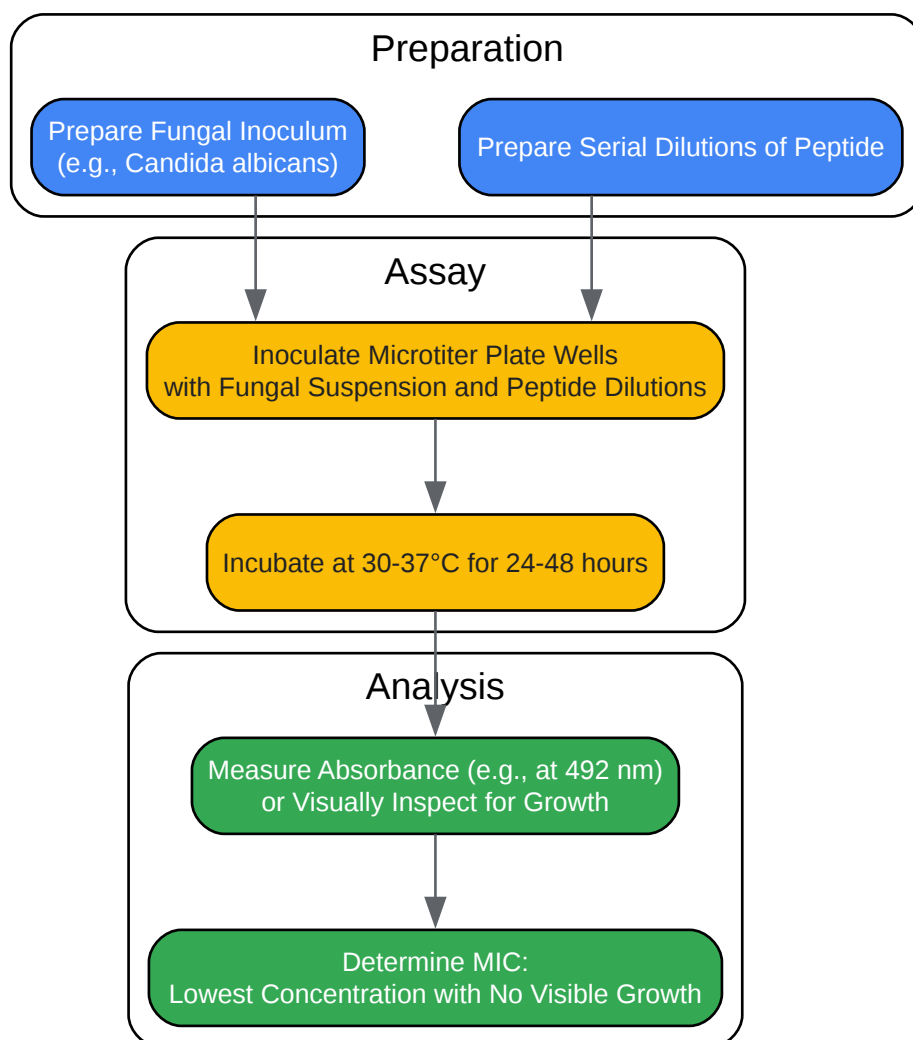
## Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the antifungal activity of peptides like HP (2-20).

## Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

### Broth Microdilution for MIC Determination



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## References

- 1. Antifungal mechanism of an antimicrobial peptide, HP (2--20), derived from N-terminus of Helicobacter pylori ribosomal protein L1 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Three Synthetic Peptides against Candida auris and Other Candida Species of Medical Importance - PMC [pmc.ncbi.nlm.nih.gov]
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